molecular formula C7H11F3Si B13808668 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane

2-Bicyclo[2.2.1]heptanyl(trifluoro)silane

Cat. No.: B13808668
M. Wt: 180.24 g/mol
InChI Key: FGDZMOUKROXUNY-UHFFFAOYSA-N
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Description

2-Bicyclo[221]heptanyl(trifluoro)silane is a compound that belongs to the class of bicyclic silanes It features a bicyclo[221]heptane structure, which is a seven-membered ring system with a bridgehead carbon, and a trifluorosilane group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with trifluorosilane reagents. One common method is the hydrosilylation of bicyclo[2.2.1]hept-2-ene with trifluorosilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions usually involve moderate temperatures and pressures to ensure efficient conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bicyclo[2.2.1]heptanyl(trifluoro)silane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced silane compounds.

    Substitution: The trifluorosilane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of 2-Bicyclo[221]heptanyl(trifluoro)silane, such as hydroxylated, aminated, and alkylated compounds

Scientific Research Applications

2-Bicyclo[2.2.1]heptanyl(trifluoro)silane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane involves its interaction with molecular targets and pathways in various chemical and biological systems. The trifluorosilane group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. Additionally, the bicyclic structure provides rigidity and stability, making it a valuable scaffold for designing molecules with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but without the trifluorosilane group.

    Bicyclo[2.2.1]hept-2-ene: A related compound with a double bond in the bicyclic ring system.

    7-Oxabicyclo[2.2.1]heptane: A compound with an oxygen atom in the bicyclic ring, providing different chemical properties.

Uniqueness

2-Bicyclo[2.2.1]heptanyl(trifluoro)silane is unique due to the presence of the trifluorosilane group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and allows for the formation of various functionalized derivatives. Additionally, the bicyclic structure provides a rigid and stable framework, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C7H11F3Si

Molecular Weight

180.24 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl(trifluoro)silane

InChI

InChI=1S/C7H11F3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2

InChI Key

FGDZMOUKROXUNY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2[Si](F)(F)F

Origin of Product

United States

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